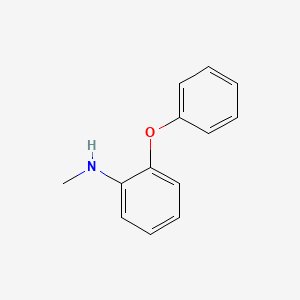
N-methyl-2-phenoxyaniline
Übersicht
Beschreibung
N-methyl-2-phenoxyaniline is a derivative of 2-phenoxyaniline, which is also known as 2-Aminophenyl phenyl ether . It is an organic compound with the molecular formula C12H11NO . The compound forms crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to an aniline group (NH2) via an oxygen atom . The ‘N-methyl’ part of the name indicates the presence of a methyl group (CH3) attached to the nitrogen atom of the aniline group .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antitumor, Anticancer, and Antithrombosis Properties: N-methyl-N-phenyl-3-phenoxyphenylamidine, a derivative of N-methyl-2-phenoxyaniline, shows potential applications in pharmacology due to predicted high biological activities like antitumor, anticancer, and antithrombosis effects, with minimal toxic and carcinogenic impact (Popov, Korchagina, & Karataeva, 2013).
- Hemoglobin Oxygen Affinity Modifiers: Compounds structurally related to 4-phenoxyanilines, a category including this compound, have been found effective as allosteric modifiers of hemoglobin, decreasing its oxygen affinity. This property could be beneficial in clinical scenarios like ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Catalytic and Material Science Applications
- Catalysis in Methylation of Phenol: A study on Cu-Co ferrospinel systems used for catalytic methylation of phenol identified this compound as a relevant compound. The research demonstrated that this compound plays a role in the sequential methylation process, contributing to the selectivity of the reaction (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).
- Electrochemistry in Polymer Science: In the field of polymer science, this compound derivatives have been studied for their electrochemical properties, particularly in the formation and degradation of poly(N-methylaniline). These studies provide insights into structural changes during redox switching, which are crucial for applications in electronic devices (Planes, Rodríguez, Miras, Pastor, & Barbero, 2014).
Environmental Applications
- Degradation Pathways of Environmental Pollutants:
Research on this compound derivatives has explored their role in the degradation pathways of environmental pollutants. For instance, Sphingobium sp. strain MEA3-1, which can degrade various alkyl-substituted anilines and phenols, utilizes this compound derivatives in its metabolic pathway. Understanding these pathways is crucial for developing strategies to mitigate environmental pollution caused by such compounds (Dong, Chen, Hou, Li, Zhuang, Huang, Zhou, Li, Wang, Fu, Zhang, Huang, & Wang, 2015).
Wirkmechanismus
Target of Action
This compound is a derivative of 2-phenoxyaniline , which is known to form crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . .
Mode of Action
The mode of action of N-methyl-2-phenoxyaniline is not well-documented. As a derivative of 2-phenoxyaniline, it may share some of its properties. For instance, 2-phenoxyaniline has been used in the preparation of sodium primary amide complex . .
Eigenschaften
IUPAC Name |
N-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMNTMQLZGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3371137.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)
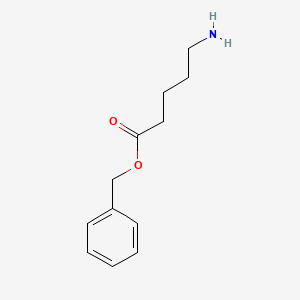
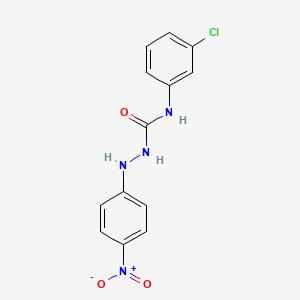
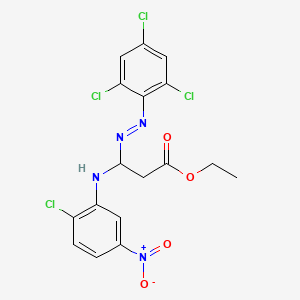
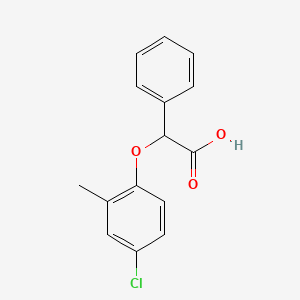
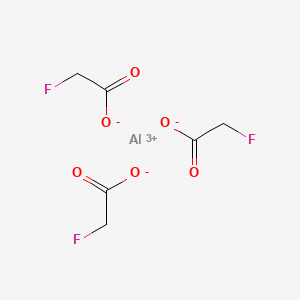
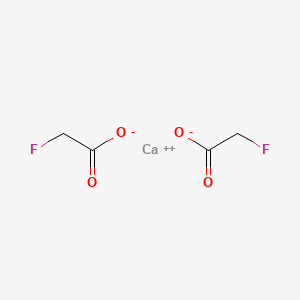

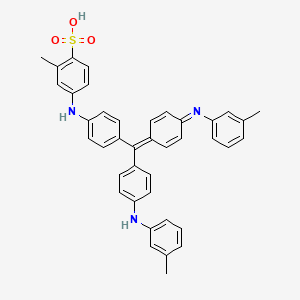
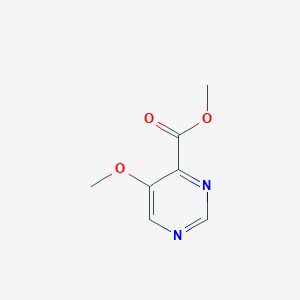
![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)
![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)
